molecular formula C8H12O4 B078159 Ethyl 2,4-dioxohexanoate CAS No. 13246-52-1

Ethyl 2,4-dioxohexanoate

Cat. No.: B078159
CAS No.: 13246-52-1
M. Wt: 172.18 g/mol
InChI Key: JGFBKJBAYISHAG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxohexanoate is an organic compound with the molecular formula C8H12O4This compound is soluble in water and various organic solvents, making it versatile for different applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dioxohexanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-butanone with diethyl oxalate in the presence of sodium ethoxide as a base. The reaction is carried out at a low temperature of -5°C and is stirred overnight. The resulting mixture is then concentrated, and the residue is partitioned between water and ethyl acetate. The aqueous layer is acidified and extracted with ethyl acetate, followed by drying over anhydrous sodium sulfate and evaporation of the solvent.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,4-dioxohexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxohexanoate involves its interaction with specific molecular targets and pathways. In biochemical reactions, it acts as a substrate for enzymes, facilitating various metabolic processes. The compound’s structure allows it to participate in key reactions, influencing the activity of enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Ethyl 2,4-dioxohexanoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

ethyl 2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFBKJBAYISHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065382
Record name Ethyl 2,4-dioxohexanoate
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

100.00 to 105.00 °C. @ 6.00 mm Hg
Record name Ethyl 2,4-dioxohexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.103-1.109
Record name Ethyl 2,4-dioxohexanoate
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CAS No.

13246-52-1
Record name Ethyl 2,4-dioxohexanoate
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Record name Ethyl-2,4-dioxohexanoate
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Record name Hexanoic acid, 2,4-dioxo-, ethyl ester
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Record name Ethyl 2,4-dioxohexanoate
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Record name Ethyl 2,4-dioxohexanoate
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Record name ETHYL-2,4-DIOXOHEXANOATE
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Record name Ethyl 2,4-dioxohexanoate
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URL http://www.hmdb.ca/metabolites/HMDB0034851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of sodium ethoxide (2.33 g, 34 mmol) in absolute alcohol (40 mL) was added a mixture of 2-butanone (2.45 g, 34 mmol) and diethyl oxalate (5 g, 34 mmol) dropwise at −5° C. The reaction mixture was stirred at −5° C. overnight and then concentrated. The resulting residue was partitioned between water (20 mL) and ethyl acetate (70 mL*3). The aqueous layer was acidified to pH 2 with dilute H2SO4 and then extracted with ethyl acetate (50 ml*3). The combined organic phase was dried over anhydrous Na2SO4, The organic solvent was evaporated in vacuo, and the residue was used directly in the next step without further purification.
Quantity
2.33 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (44 g, 1.10 mol, 60% in mineral oil) dry ethanol (318 mL, 5.44 mol) was added dropwise at a temperature of 0° C. Ten minutes after the addition was completed and still at 0° C., a mixture of 2-butanone (90 mL, 1.0 mol) and diethyl oxalate (136 mL, 1.0 mol) was added dropwise. The reaction mixture was stirred at rt over night. Then, sulfuric acid was added (4N aq., 550 mL, 1.1 mol). The crude product was extracted into diethyl ether. After washing with water and brine, the organic extract was dried over anhydrous magnesium sulfate, followed by filtration and evaporation of the solvent. The residue was subjected to distillation in vacuo. At a boiling point of 68-78° C. (2.2-2.6 mbar) the product was obtained as a colorless liquid (68.4 g, 40%): 1H NMR (400 MHz, CDCl3) δ 14.40 (broad, 1H), 6.38 (s, 1H), 4.36 (quart, 2H), 2.53 (quart, 2H), 1.38 (t, 3H), 1.17 (t, 3H); DCI(NH3)-MS m/z 173 (MH)+, 190 (M+NH4)+; HPLC RT (Method I) 4.02 min.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
318 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dioxohexanoate
Reactant of Route 2
Ethyl 2,4-dioxohexanoate

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